

Scio-323: A Review of Publicly Available Preclinical Information

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Compound of Interest

Compound Name: Scio-323

Cat. No.: B14753913

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Disclaimer: Detailed preclinical research findings, including comprehensive quantitative data and specific experimental protocols for **Scio-323**, are not extensively available in the public domain. The information presented herein is a consolidation of historical data from the early 2000s.

Introduction

Scio-323 was developed by Scios, Inc. as a second-generation, orally available small molecule inhibitor of p38 mitogen-activated protein kinase (MAPK)[1][2][3]. The compound was designed to be a more potent successor to Scios's first-generation p38 inhibitor, SCIO-469[1]. The primary therapeutic targets for **Scio-323** included inflammatory diseases such as rheumatoid arthritis, as well as conditions like stroke and diabetes[4]. The development of **Scio-323** progressed to Phase I clinical trials in December 2002 to assess its safety, tolerability, and pharmacokinetic profile in healthy volunteers[1][4].

Mechanism of Action: p38 MAPK Inhibition

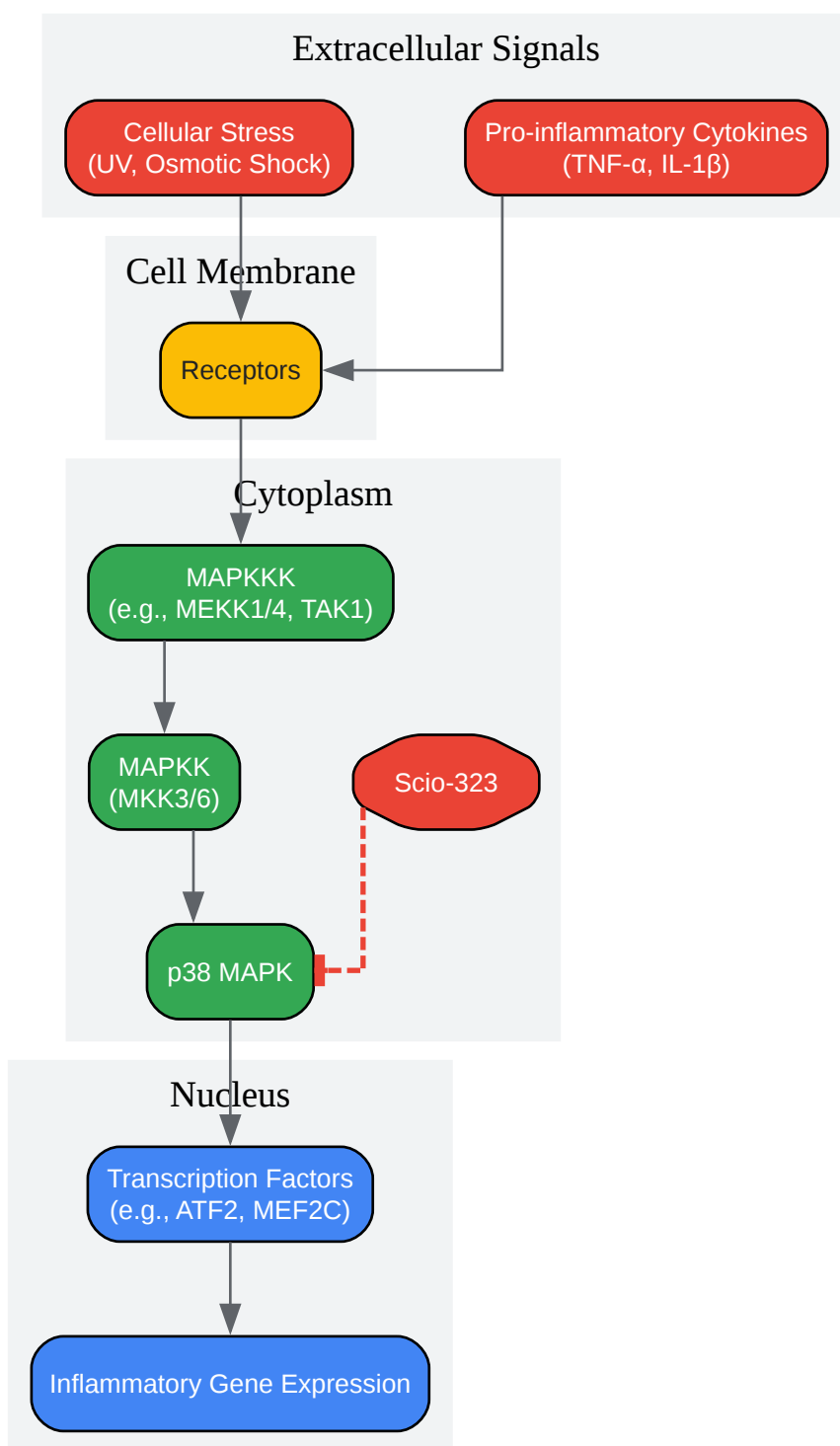
Scio-323 functions by inhibiting the p38 MAP kinase, a key enzyme in a cellular signaling pathway that plays a crucial role in the synthesis of pro-inflammatory cytokines such as TNF- α and IL-1 β . By blocking the activity of p38 kinase, **Scio-323** was intended to reduce the inflammatory cascade associated with various autoimmune and inflammatory disorders. The p38 signaling pathway is activated by cellular stress and inflammatory signals, leading to a wide range of cellular responses, including apoptosis, cell differentiation, and the production of inflammatory mediators.

Publicly Available Development Timeline

Date	Development Milestone	Source
July 2002	Scios, Inc. announces the development of Scio-323, a second-generation p38 kinase inhibitor.	[1]
December 2002	Scio-323 commences a Phase I, double-blind, placebo-controlled, dose-escalation clinical trial.	[1]
January 2003	Scios, Inc. formally announces the initiation of the Phase I clinical trial for Scio-323.	[1]

Signaling Pathway

The following diagram illustrates the general p38 MAPK signaling pathway, which is the target of **Scio-323**.



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Figure 1: Generalized p38 MAPK Signaling Pathway Inhibition by **Scio-323**.

Experimental Protocols

Detailed preclinical experimental protocols for **Scio-323** are not available in the public domain.

Quantitative Data

Comprehensive quantitative data from preclinical studies of **Scio-323**, such as in vitro potency (IC₅₀), in vivo efficacy in animal models, and detailed pharmacokinetic and toxicology data, have not been publicly released.

Summary

Scio-323 was a promising second-generation p38 MAPK inhibitor that entered clinical development in the early 2000s. While its mechanism of action is well-understood in the context of the p38 signaling pathway, specific data from its preclinical development are not publicly available. The information that can be gathered indicates its progression to Phase I clinical trials for inflammatory diseases, but the ultimate outcome of its development is not detailed in the available resources.

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References

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